molecular formula C11H10N6 B12212345 7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

Cat. No.: B12212345
M. Wt: 226.24 g/mol
InChI Key: PYSGDQZZNYXTRQ-UHFFFAOYSA-N
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Description

7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is a heterocyclic compound that belongs to the class of pyrazolotriazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a triazine ring, with a phenyl group attached to the pyrazole ring. This unique structure imparts significant pharmacological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-cyanoacetyl-4-benzoylthiosemicarbazide with alkali, leading to the formation of the pyrazole and triazine rings . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. One of the primary targets is casein kinase II subunit alpha, where the compound acts as an inhibitor. This inhibition disrupts the kinase signaling pathways, leading to antiproliferative effects on cancer cells . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one
  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]triazines

Comparison: Compared to other similar compounds, 7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine stands out due to its unique substitution pattern and enhanced biological activity. For instance, while pyrazolo[1,5-a]pyrimidines are known for their antimetabolite properties, this compound exhibits stronger kinase inhibition and anticancer activity . Additionally, the presence of the phenyl group in its structure contributes to its higher binding affinity and specificity towards molecular targets .

Properties

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

7-phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

InChI

InChI=1S/C11H10N6/c12-10-14-9-6-8(7-4-2-1-3-5-7)16-17(9)11(13)15-10/h1-6H,(H4,12,13,14,15)

InChI Key

PYSGDQZZNYXTRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)N=C(N=C3N)N

Origin of Product

United States

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